molecular formula C8H6N2O3S2 B13613443 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid

5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid

Cat. No.: B13613443
M. Wt: 242.3 g/mol
InChI Key: KZERDNRAWUPTBY-UHFFFAOYSA-N
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Description

5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a heterocyclic compound that contains both a furan ring and a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1,3,4-thiadiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the heterocyclic rings .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound. These products can have different biological activities and applications .

Scientific Research Applications

5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiadiazole ring is known to interact with DNA and proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

What sets 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid apart is its unique combination of a furan ring and a thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6N2O3S2

Molecular Weight

242.3 g/mol

IUPAC Name

5-(1,3,4-thiadiazol-2-ylsulfanylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C8H6N2O3S2/c11-7(12)6-2-1-5(13-6)3-14-8-10-9-4-15-8/h1-2,4H,3H2,(H,11,12)

InChI Key

KZERDNRAWUPTBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CSC2=NN=CS2

Origin of Product

United States

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